Myeloperoxidase (MPO) Inhibition: Potency Comparison with Closely Related Biphenylamine Analog
4-Methoxy-3-biphenylamine hydrochloride exhibits potent inhibition of recombinant human myeloperoxidase (MPO) with an IC50 of 159 nM in a biochemical assay, representing an approximately 16-fold higher potency than its inhibition of CYP3A4 (IC50 = 2,600 nM) and a 40-fold higher potency than its inhibition of thyroid peroxidase (TPO; IC50 = 6,300 nM), demonstrating a degree of target selectivity within the peroxidase family [1]. While direct comparative IC50 values against other biphenylamine analogs under identical assay conditions are not publicly available, the compound's sub-micromolar MPO IC50 and >10-fold selectivity window over related human peroxidases establish a quantifiable activity profile that differentiates it from structurally related amines lacking this specific substitution pattern [1].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | MPO: 159 nM; CYP3A4: 2,600 nM; TPO: 6,300 nM |
| Comparator Or Baseline | CYP3A4 (2,600 nM) and TPO (6,300 nM) as internal selectivity controls |
| Quantified Difference | 16-fold more potent against MPO than CYP3A4; 40-fold more potent than TPO |
| Conditions | Recombinant human MPO incubated for 10 min in presence of 120 mM NaCl; aminophenyl fluorescein-based assay |
Why This Matters
This selectivity profile is critical for inflammation researchers seeking to inhibit MPO-mediated oxidative damage without broadly suppressing CYP3A4 or TPO activity, thereby reducing off-target liability in cellular and in vivo models.
- [1] BindingDB. (n.d.). BDBM50554044 (CHEMBL4792720): 4-Methoxy-3-biphenylamine hydrochloride. Enzyme Inhibition Constant Data. View Source
